molecular formula C21H21FN2O2S B6507354 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(pyrrolidin-1-yl)quinoline CAS No. 899760-16-8

3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(pyrrolidin-1-yl)quinoline

Cat. No.: B6507354
CAS No.: 899760-16-8
M. Wt: 384.5 g/mol
InChI Key: ICEUINHCUQIMGT-UHFFFAOYSA-N
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Description

3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(pyrrolidin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Sulfonylation: The 3,4-dimethylbenzenesulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base like pyridine.

    Pyrrolidinyl Substitution: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions using pyrrolidine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrrolidine in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(pyrrolidin-1-yl)quinoline has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead molecule for developing new drugs, particularly for its potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: It can be used to study the interaction of quinoline derivatives with biological targets such as enzymes and receptors.

    Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(pyrrolidin-1-yl)quinoline involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core.

Uniqueness

3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(pyrrolidin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethylbenzenesulfonyl group enhances its lipophilicity and potential for membrane permeability, while the fluorine atom and pyrrolidinyl group contribute to its binding affinity and specificity for biological targets.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2S/c1-14-5-7-17(11-15(14)2)27(25,26)20-13-23-19-8-6-16(22)12-18(19)21(20)24-9-3-4-10-24/h5-8,11-13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEUINHCUQIMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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